molecular formula C7H10Cl2O B1626661 1-Chloro-cyclohexanecarbonyl chloride CAS No. 52831-99-9

1-Chloro-cyclohexanecarbonyl chloride

Cat. No. B1626661
CAS RN: 52831-99-9
M. Wt: 181.06 g/mol
InChI Key: AWIAZXPQRSJZCF-UHFFFAOYSA-N
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Patent
US03954730

Procedure details

80 g (0.547 mol) of cyclohexanecarboxylic acid chloride, 30 ml of carbon tetrachloride, 63 ml (0.778 mol) of SO2Cl2 and 1.5 g of benzoyl peroxide are heated for 10 hours. The chlorinated acid chloride is then distilled from the reaction mixture.
Quantity
80 g
Type
reactant
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([Cl:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:29]>>[Cl:29][C:1]1([C:7]([Cl:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)Cl
Name
SO2Cl2
Quantity
63 mL
Type
reactant
Smiles
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The chlorinated acid chloride is then distilled from the reaction mixture

Outcomes

Product
Name
Type
Smiles
ClC1(CCCCC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.